4-ethyl-1,2,3-thiadiazole-5-carbaldehyde
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Overview
Description
4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde is a heterocyclic organic compound featuring a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-1,2,3-thiadiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with carbon disulfide, followed by oxidation to form the thiadiazole ring. The aldehyde group is then introduced via formylation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.
Major Products:
Oxidation: 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid.
Reduction: 4-Ethyl-1,2,3-thiadiazole-5-methanol.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in antimicrobial, antifungal, and anticancer activities.
Industry: The compound is used in the development of agrochemicals, such as pesticides and herbicides, due to its bioactive properties. It is also investigated for use in materials science, particularly in the synthesis of polymers and advanced materials.
Mechanism of Action
The biological activity of 4-ethyl-1,2,3-thiadiazole-5-carbaldehyde is attributed to its ability to interact with various molecular targets. The thiadiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing enzyme activity and receptor binding. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, altering their function.
Comparison with Similar Compounds
- 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde
- 4-Propyl-1,2,3-thiadiazole-5-carbaldehyde
- 4-Phenyl-1,2,3-thiadiazole-5-carbaldehyde
Comparison: 4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde is unique due to the ethyl group, which influences its physical and chemical properties, such as solubility and reactivity. Compared to its methyl and propyl analogs, the ethyl derivative may exhibit different biological activities and binding affinities due to steric and electronic effects.
Properties
CAS No. |
1484343-20-5 |
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Molecular Formula |
C5H6N2OS |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
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